Benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate
Overview
Description
Benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzhydryl group, a 2-methyl-4-nitroanilino moiety, and a 4-oxobutanoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate typically involves a multi-step process. One common method starts with the preparation of 2-methyl-4-nitroaniline, which is then reacted with benzhydryl chloride in the presence of a base such as triethylamine to form the benzhydryl 2-methyl-4-nitroaniline intermediate. This intermediate is subsequently esterified with 4-oxobutanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-methyl-4-aminoaniline.
Substitution: Various benzhydryl derivatives.
Hydrolysis: 4-oxobutanoic acid and benzhydryl alcohol.
Scientific Research Applications
Benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzhydryl moiety may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-methyl-4-nitroaniline: Shares the nitroaniline core but lacks the ester linkage.
4-dimethylamino-N-methyl-4-stilbazolium tosylate: Another compound with nonlinear optical properties.
2-(3-(4-hydroxystyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile: Known for its applications in THz-wave generation.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
benzhydryl 4-(2-methyl-4-nitroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-17-16-20(26(29)30)12-13-21(17)25-22(27)14-15-23(28)31-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,24H,14-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNDABSYBCFDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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